molecular formula C16H23BN2O4 B1591621 Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone CAS No. 1073371-92-2

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone

Cat. No.: B1591621
CAS No.: 1073371-92-2
M. Wt: 318.2 g/mol
InChI Key: IEAOXNVWSKRLFT-UHFFFAOYSA-N
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Description

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone: is a chemical compound with the molecular formula C16H23BN2O4. It is a morpholine derivative that contains a boronic acid moiety, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process starting from pyridine derivatives. One common method involves the reaction of 3-pyridinecarboxaldehyde with morpholine in the presence of a boronic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The boronic acid moiety can be oxidized to form boronic acids or borates.

  • Reduction: : Reduction reactions can be performed to modify the pyridine ring.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Boronic acids or borates.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Substituted boronic acids or esters.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: : Investigated for its potential use in drug development, particularly in the design of boronic acid-based drugs.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In drug development, for example, the boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both the morpholine and boronic acid moieties. Similar compounds include other boronic acid derivatives and morpholine derivatives, but the combination of these two functional groups in this particular compound sets it apart.

List of Similar Compounds

  • Boronic Acid Derivatives: : Compounds containing boronic acid groups used in various chemical and biological applications.

  • Morpholine Derivatives: : Compounds containing morpholine rings used in pharmaceuticals and material science.

Properties

IUPAC Name

morpholin-4-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)13-9-12(10-18-11-13)14(20)19-5-7-21-8-6-19/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAOXNVWSKRLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585972
Record name (Morpholin-4-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073371-92-2
Record name (Morpholin-4-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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